4-Methylumbelliferone sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

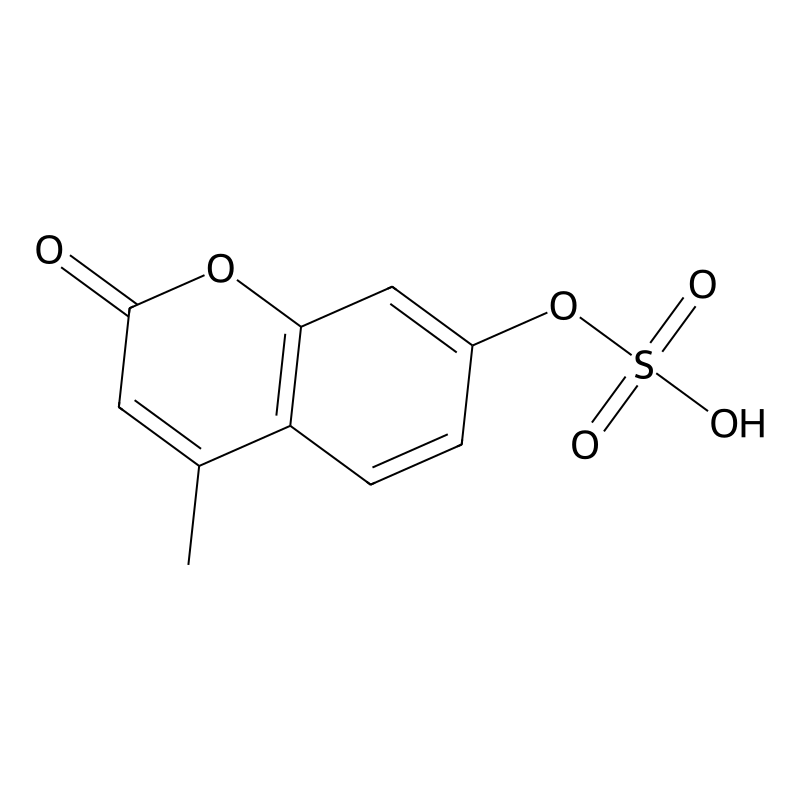

4-Methylumbelliferone sulfate, also known as 4-methylumbelliferyl sulfate, is a sulfonated derivative of 4-methylumbelliferone, which belongs to the class of compounds known as coumarins. Its chemical formula is and it has a molecular weight of approximately 256.23 g/mol . This compound is particularly noted for its fluorescent properties, which make it valuable in biochemical assays.

Substrate for Sulfatase Activity Measurement:

4-MUS is a widely used fluorogenic substrate for sulfatase enzymes. Sulfatases are a class of enzymes responsible for breaking down sulfate esters into their constituent parts. 4-MUS has a sulfate group attached to a molecule of 4-methylumbelliferone (4-MU). When a sulfatase cleaves the sulfate group, it releases free 4-MU. This released 4-MU is fluorescent, meaning it emits light at a specific wavelength when excited with ultraviolet light. By measuring the fluorescence intensity, researchers can indirectly measure the activity of the sulfatase enzyme. This characteristic makes 4-MUS a valuable tool for studying sulfatase activity in various biological samples, including tissues, cells, and even purified enzymes [, ].

Investigation of Sulfatase Localization:

The fluorescent nature of 4-MU allows researchers to not only measure sulfatase activity but also visualize its localization within cells or tissues. By using techniques like microfluorimetry, scientists can monitor the release of free 4-MU in specific regions of a sample, providing information about the spatial distribution of sulfatase activity. This information can be crucial for understanding the function and regulation of sulfatases in different cellular compartments [].

Applications in Enzyme Assays:

Beyond studying sulfatases, 4-MUS can be used in various other enzyme assays. For example, it can be employed as a reporter molecule in coupled enzyme assays. In these assays, the activity of one enzyme leads to the production of a product that can be used by another enzyme to convert 4-MUS into its fluorescent form. By measuring the resulting fluorescence, researchers can indirectly monitor the activity of the first enzyme in the chain [].

4-Methylumbelliferone sulfate can undergo hydrolysis to release 4-methylumbelliferone and sulfate ions. This reaction is catalyzed by sulfatases, enzymes that cleave sulfate esters. The desulfation process is crucial for utilizing this compound as a substrate in enzyme assays . The fluorescence of the released 4-methylumbelliferone can be measured, providing a quantitative assessment of sulfatase activity.

Biologically, 4-methylumbelliferone sulfate has been shown to have various effects on cellular processes. It acts as a substrate for aryl sulfatases and has been implicated in the regulation of sulfation pathways in cells. Additionally, studies suggest that it may influence gene expression related to membrane-type matrix metalloproteinases, thereby playing a role in tissue remodeling and inflammation .

The synthesis of 4-methylumbelliferone sulfate typically involves the sulfation of 4-methylumbelliferone using sulfuric acid or chlorosulfonic acid. This process can be conducted under controlled conditions to ensure the formation of the desired sulfate ester without excessive side reactions. Alternative methods may include using sulfur trioxide-pyridine complexes or other sulfating agents that facilitate the introduction of the sulfate group onto the aromatic ring .

4-Methylumbelliferone sulfate is widely used in biochemical research as a fluorogenic substrate for the continuous measurement of aryl sulfatase activity. Its fluorescent properties allow for real-time monitoring in various assays, making it an essential tool in enzymology and pharmacology. Additionally, due to its involvement in sulfation processes, it may have applications in studying metabolic pathways and drug metabolism .

Interaction studies involving 4-methylumbelliferone sulfate primarily focus on its role as a substrate for sulfatases. Research indicates that variations in enzyme activity can significantly affect the hydrolysis rate of this compound, influencing its utility in assays. Furthermore, studies have explored its interactions with other biological molecules, including potential inhibitors or activators of sulfatase enzymes .

Several compounds share structural similarities with 4-methylumbelliferone sulfate, including:

- Umbelliferone: A naturally occurring coumarin that lacks the methyl group at position 4 and does not possess sulfate functionality.

- 7-Hydroxycoumarin: Another coumarin derivative that features a hydroxyl group at position 7 but does not have a methyl or sulfate group.

- Fluorescein: While not a coumarin, fluorescein shares fluorescent properties but differs significantly in structure and chemical behavior.

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Methylumbelliferone sulfate | Sulfonated coumarin | Fluorescent; substrate for sulfatases |

| Umbelliferone | Coumarin | Natural product; no methyl or sulfate group |

| 7-Hydroxycoumarin | Coumarin | Hydroxyl group at position 7; non-fluorescent |

| Fluorescein | Fluorescent dye | Different structure; used in various imaging applications |

The uniqueness of 4-methylumbelliferone sulfate lies in its specific combination of fluorescence and reactivity with sulfatases, making it particularly useful for studying enzymatic activity related to sulfation processes.

4-Methylumbelliferone sulfate, also known as 4-methylumbelliferyl sulfate, is a sulfonated derivative of 4-methylumbelliferone belonging to the class of compounds known as coumarins . This compound has a molecular formula of C10H8O6S and a molecular weight of approximately 256.23 g/mol [5]. It is particularly noted for its fluorescent properties, which make it valuable in biochemical assays, especially as a substrate for sulfatase enzymes .

Sulfation of 4-Methylumbelliferone Precursors

The synthesis of 4-methylumbelliferone sulfate typically involves the sulfation of 4-methylumbelliferone using sulfuric acid or chlorosulfonic acid under controlled conditions . This process ensures the formation of the desired sulfate ester while minimizing side reactions . The sulfation reaction represents a critical step in the synthesis pathway, requiring precise control of reaction parameters to achieve high yields and purity [5].

One of the most common methods for synthesizing 4-methylumbelliferone sulfate employs the chloro-sulfate pyridine method [28]. This approach begins with the careful preparation of a sulfation reagent by slowly adding chlorosulfonic acid to pyridine while maintaining the mixture in an ice bath [28]. The 4-methylumbelliferone precursor is then dissolved in a suitable solvent such as N,N-dimethylformamide or formamide before being gradually introduced to the sulfation reagent [28]. The reaction conditions, including temperature and duration, must be carefully controlled to optimize yield and minimize unwanted by-products [28] [34].

A detailed protocol for the sulfation of phenolic compounds, which can be adapted for 4-methylumbelliferone, involves the following steps:

- Dissolution of the phenolic precursor (4-methylumbelliferone) in a solution of carbon disulfide and N,N-dimethylaniline at 0°C under inert atmosphere [34].

- Dropwise addition of chlorosulfonic acid, which typically results in gas evolution and formation of two distinct phases [34].

- Allowing the reaction to warm to ambient temperature and proceed for approximately 18 hours [34].

- Addition of ice-cold aqueous potassium hydroxide solution to form the potassium salt of the sulfated product [34].

- Extraction of the aqueous phase with appropriate solvents to isolate the crude product [34].

The reaction mechanism involves the nucleophilic attack of the phenolic hydroxyl group of 4-methylumbelliferone on the sulfur atom of the sulfating agent, resulting in the formation of the sulfate ester bond [22] [34]. This reaction is facilitated by the relatively acidic nature of the phenolic hydrogen in 4-methylumbelliferone, which makes it susceptible to deprotonation and subsequent reaction with the sulfating agent [33] [34].

Table 1: Key Reaction Parameters for 4-Methylumbelliferone Sulfation

| Parameter | Optimal Condition | Effect on Reaction |

|---|---|---|

| Temperature | 0°C initially, then ambient | Controls reaction rate and minimizes side reactions [34] |

| Solvent | Carbon disulfide/N,N-dimethylaniline | Facilitates dissolution and reaction [34] |

| Sulfating Agent | Chlorosulfonic acid | Provides the sulfate group for esterification [28] [34] |

| Reaction Time | Approximately 18 hours | Ensures complete conversion [34] |

| Base Addition | Ice-cold aqueous KOH | Forms the potassium salt of the product [34] |

Purification Strategies for High-Purity Production

After the synthesis of 4-methylumbelliferone sulfate, purification is essential to obtain a high-purity product suitable for analytical and biochemical applications [7] [34]. Several purification strategies have been developed and optimized for this purpose, with recrystallization being one of the most effective methods [34].

Recrystallization of 4-methylumbelliferone sulfate can be performed using basic water (pH 10) to obtain yellow crystals of the potassium salt [34]. This process takes advantage of the differential solubility of the product and impurities in the selected solvent system, allowing for the isolation of pure crystals [34]. Multiple recrystallization steps may be necessary to achieve the desired purity level, with each step potentially resulting in some loss of yield [7] [34].

Alternative purification approaches include:

Column chromatography using silica gel with appropriate solvent systems, such as ethyl acetate and dichloromethane mixtures [34]. This method allows for the separation of the target compound from structurally similar impurities based on their differential interactions with the stationary phase [34].

Extraction procedures involving partitioning between aqueous and organic phases, taking advantage of the ionic character of the sulfate group [34]. The aqueous phase containing the sulfated product can be separated from organic-soluble impurities, followed by concentration and further purification steps [34].

Precipitation techniques using appropriate solvents to selectively precipitate the potassium salt of 4-methylumbelliferone sulfate while leaving impurities in solution [7] [34].

The purity of the final product can be assessed using various analytical techniques, including high-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), and spectroscopic methods [10] [27]. For instance, HPLC analysis can provide quantitative information about the purity of the synthesized 4-methylumbelliferone sulfate, with high-purity products typically showing ≥99% purity by HPLC [2] [10].

Table 2: Purification Methods for 4-Methylumbelliferone Sulfate

| Purification Method | Advantages | Limitations |

|---|---|---|

| Recrystallization | Simple, cost-effective, scalable [34] | May require multiple steps, potential yield loss [34] |

| Column Chromatography | High resolution, effective for complex mixtures [34] | Time-consuming, solvent-intensive [34] |

| Extraction | Good for initial purification [34] | May not provide sufficient purity alone [34] |

| Precipitation | Rapid, suitable for large-scale production [7] | May co-precipitate impurities [7] |

Chromatographic Analysis Techniques

High-Performance Liquid Chromatography (HPLC) Protocols

High-performance liquid chromatography (HPLC) represents a powerful analytical technique for the separation, identification, and quantification of 4-methylumbelliferone sulfate in various matrices [10] [11]. Several HPLC protocols have been developed specifically for this compound, offering high sensitivity, selectivity, and reproducibility [10] [11].

A direct HPLC assay for the separation and determination of 4-methylumbelliferone and its conjugates, including the sulfate form, has been established using reversed-phase chromatography [10]. This method involves the following key steps:

Sample preparation: Precipitation of proteins from biological matrices (such as plasma) with methanol (1:4, v/v), followed by centrifugation to obtain a clear supernatant for injection [10] [11].

Chromatographic conditions: Utilization of a reversed-phase HPLC system with gradient elution, typically employing a C18 column for separation [10]. The mobile phase often consists of a mixture of aqueous buffer (such as sodium acetate buffer, pH 4.0-4.8) and organic solvent (methanol or acetonitrile) [10] [11].

Detection: Fluorescence detection is commonly employed for 4-methylumbelliferone sulfate analysis, taking advantage of its fluorescent properties [10]. Typical excitation and emission wavelengths are 360 nm and 449 nm, respectively, for the reaction products [2] [14].

For the analysis of 4-methylumbelliferone sulfate in biological samples, internal standards such as umbelliferone are often used to improve quantification accuracy [10] [11]. The HPLC method has demonstrated good precision, with relative standard deviations of less than 10% at various concentrations, and stability of the analytes in the extracts for up to 72 hours at room temperature [10] [11].

Alternative HPLC approaches include isocratic elution systems for simpler matrices and the use of different detection methods such as ultraviolet (UV) detection [10] [26]. The choice of specific HPLC conditions depends on the sample matrix, required sensitivity, and available instrumentation [10] [11] [26].

Table 3: HPLC Parameters for 4-Methylumbelliferone Sulfate Analysis

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Column | C18 reversed-phase | Provides good separation from related compounds [10] [11] |

| Mobile Phase | Aqueous buffer/organic solvent gradient | Sodium acetate buffer (pH 4.0-4.8) and methanol or acetonitrile [10] [11] |

| Flow Rate | 1.0-1.2 mL/min | Optimized for resolution and analysis time [10] [26] |

| Detection | Fluorescence | Excitation: 360 nm, Emission: 449 nm [2] [14] |

| Internal Standard | Umbelliferone | Improves quantification accuracy [10] |

| Sample Preparation | Protein precipitation with methanol | 1:4 sample:methanol ratio [10] [11] |

Mass Spectrometric Characterization

Mass spectrometry provides valuable structural information about 4-methylumbelliferone sulfate, complementing chromatographic separation techniques [15] [24]. Various mass spectrometric approaches have been employed for the characterization of this compound, including electrospray ionization (ESI) and tandem mass spectrometry (MS/MS) [15] [21].

The mass spectral data for 4-methylumbelliferone sulfate reveals characteristic fragmentation patterns that aid in its identification and structural elucidation [15] [29]. In negative ionization mode, which is commonly used for sulfated compounds, 4-methylumbelliferone sulfate typically shows a molecular ion peak [M-H]- at m/z 255, corresponding to its deprotonated form [15] [24].

Tandem mass spectrometry (MS/MS) provides additional structural information through the fragmentation of the molecular ion [15] [21]. Common fragmentation pathways for 4-methylumbelliferone sulfate include:

- Loss of the sulfate group (SO3), resulting in a fragment ion corresponding to deprotonated 4-methylumbelliferone [15] [29].

- Cleavage of the sulfate ester bond, yielding fragment ions characteristic of the coumarin core structure [15] [29].

- Further fragmentation of the coumarin ring system, producing smaller fragment ions that can be used for structural confirmation [15] [29].

Mass spectrometric analysis of 4-methylumbelliferone sulfate can be performed using various instrument configurations, including triple quadrupole, ion trap, and high-resolution mass spectrometers such as Orbitrap instruments [15] [21]. High-resolution mass spectrometry provides accurate mass measurements that can be used to determine the elemental composition of the compound and its fragments [15].

The combination of HPLC with mass spectrometry (LC-MS or LC-MS/MS) offers a powerful analytical approach for the identification and quantification of 4-methylumbelliferone sulfate in complex matrices [12] [21]. This hyphenated technique provides both chromatographic separation and mass spectral information, enhancing selectivity and sensitivity compared to either technique alone [12] [21].

Table 4: Mass Spectrometric Parameters for 4-Methylumbelliferone Sulfate Analysis

| Parameter | Typical Values | Notes |

|---|---|---|

| Ionization Mode | Negative ESI | Suitable for sulfated compounds [15] [24] |

| Molecular Ion | m/z 255 [M-H]- | Deprotonated molecular ion [15] [24] |

| Major Fragment Ions | m/z 175, 113 | Loss of sulfate group and further fragmentation [15] [29] |

| Collision Energy | 20-30 eV | Optimized for informative fragmentation [15] |

| Mass Analyzer | Triple quadrupole, Orbitrap | Selection depends on required resolution and sensitivity [15] [21] |

| LC-MS Interface | Electrospray | Provides efficient ionization of sulfated compounds [12] [15] |